molecular formula C20H20Cl2N2OS B8360041 [1-Benzyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl]methanol

[1-Benzyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl]methanol

Cat. No. B8360041
M. Wt: 407.4 g/mol
InChI Key: MHVFXAWPBMKIJQ-UHFFFAOYSA-N
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Description

[1-Benzyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl]methanol is a useful research compound. Its molecular formula is C20H20Cl2N2OS and its molecular weight is 407.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-Benzyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-Benzyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[1-Benzyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl]methanol

Molecular Formula

C20H20Cl2N2OS

Molecular Weight

407.4 g/mol

IUPAC Name

[1-benzyl-5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methanol

InChI

InChI=1S/C20H20Cl2N2OS/c1-13(2)19-20(26-17-9-15(21)8-16(22)10-17)24(18(12-25)23-19)11-14-6-4-3-5-7-14/h3-10,13,25H,11-12H2,1-2H3

InChI Key

MHVFXAWPBMKIJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CO)CC2=CC=CC=C2)SC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
COc1ccc(COCc2nc(C(C)C)c(Sc3cc(Cl)cc(Cl)c3)n2Cc2ccccc2)cc1
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Extracted from reaction SMILES
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Synthesis routes and methods II

Procedure details

To 25 ml of methanol was dissolved 1.41 g (2.67 mmol)of 1-benzyl-5-(3,5-dichlorophenylthio )-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole (17f), followed by addition of 12.5 ml of 6N-hydrochloric acid at room temperature with stirring, and the mixture was stirred under heating at 60° C. for 3 hour. This reaction mixture was concentrated under reduced pressure, the residual solution was neutralized with a saturated aqueous solution of sodium bicarbonate to be weakly basic, and was extracted with methylene chloride. The extract was rinsed with water, and then, was dried over magnesium sulfate, and the solvent was concentrated under reduced pressure. The residue was crystalized from n-hexane and collected by filtration to give 1.0 g (yield 92%)of [1-benzyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl]methanol (Compound I-16). mp 121-124° C.
Quantity
0 (± 1) mol
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Name
1-benzyl-5-(3,5-dichlorophenylthio )-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole
Quantity
1.41 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

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